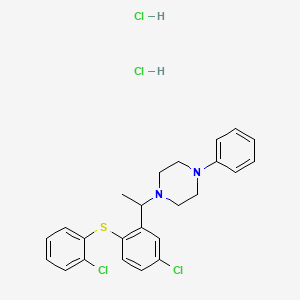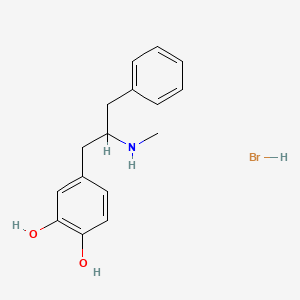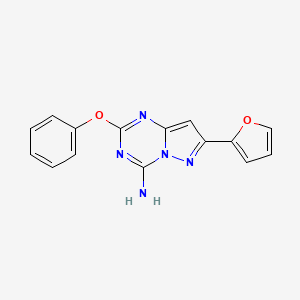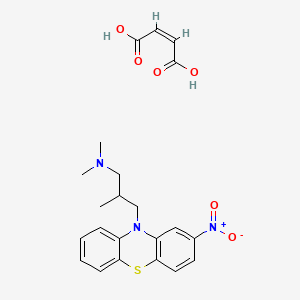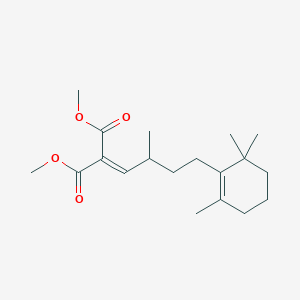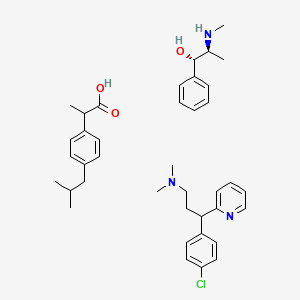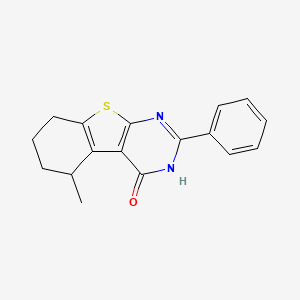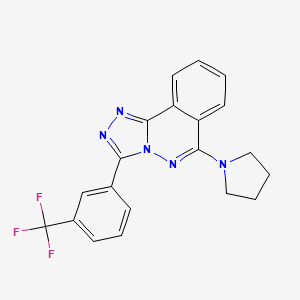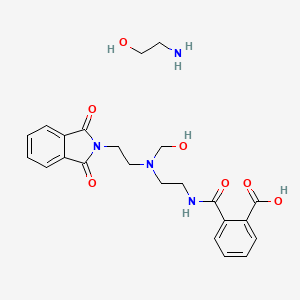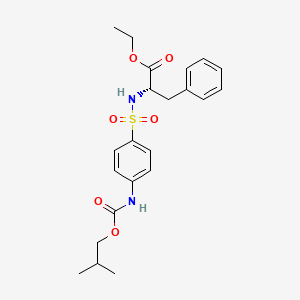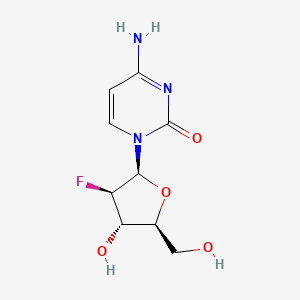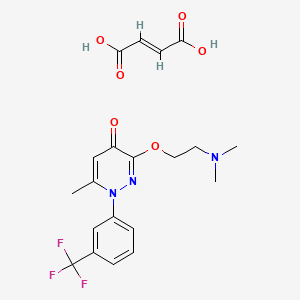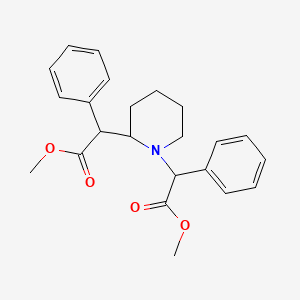
Bis-methylphenidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-methylphenidate is a compound related to methylphenidate, a central nervous system stimulant commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy . This compound is a derivative of methylphenidate, designed to potentially offer different pharmacokinetic properties and therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-methylphenidate typically involves the reaction of methylphenidate with various reagents to form the bis-compound. One common method involves the use of metacresol and potassium hydroxide in a high-pressure reaction vessel. The mixture is heated to 130-150°C, then cooled to 80°C before adding dichloroethane. The reaction is then maintained at 130-150°C under nitrogen pressure for 15-20 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bis-methylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Bis-methylphenidate has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses.
Medicine: Explored for its potential in treating ADHD and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Bis-methylphenidate exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus. The compound targets the norepinephrine and dopamine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparación Con Compuestos Similares
Similar Compounds
Methylphenidate: The parent compound, widely used for ADHD treatment.
Dexmethylphenidate: A more potent isomer of methylphenidate.
Ethylphenidate: A derivative with similar stimulant properties
Uniqueness
Bis-methylphenidate is unique due to its potential for different pharmacokinetic properties, which may offer advantages in terms of duration of action and side effect profile. Its bis-structure may also provide different binding affinities and selectivities for neurotransmitter transporters, potentially leading to improved therapeutic outcomes .
Propiedades
Número CAS |
2125941-27-5 |
|---|---|
Fórmula molecular |
C23H27NO4 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
methyl 2-[1-(2-methoxy-2-oxo-1-phenylethyl)piperidin-2-yl]-2-phenylacetate |
InChI |
InChI=1S/C23H27NO4/c1-27-22(25)20(17-11-5-3-6-12-17)19-15-9-10-16-24(19)21(23(26)28-2)18-13-7-4-8-14-18/h3-8,11-14,19-21H,9-10,15-16H2,1-2H3 |
Clave InChI |
OMTBLFCKFVDJFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CCCCN1C(C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


